molecular formula C20H18N6O2S2 B4373121 N~3~,N~5~-BIS(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

N~3~,N~5~-BIS(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B4373121
M. Wt: 438.5 g/mol
InChI Key: PFVCBISBVSGIKZ-UHFFFAOYSA-N
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Description

N,N’-bis(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide: is a complex organic compound with a unique structure that includes cyano, thienyl, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves multi-step organic reactions. The starting materials often include 3-cyano-4,5-dimethylthiophene and 1-methyl-1H-pyrazole-3,5-dicarboxylic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

N,N’-bis(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N,N’-bis(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide exerts its effects involves interactions with molecular targets and pathways. These may include binding to specific proteins or enzymes, altering their activity, and affecting cellular processes. The exact mechanism of action depends on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(3-cyano-4,5-dimethylthiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide: This compound shares similar structural features but has different functional groups and properties.

    N,N’-Bis(3-cyano-4,5-dimethyl-2-thienyl)pentanediamide: Another structurally related compound with variations in the core structure.

Uniqueness

N,N’-bis(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to its specific combination of functional groups and the resulting chemical and biological properties

Properties

IUPAC Name

3-N,5-N-bis(3-cyano-4,5-dimethylthiophen-2-yl)-1-methylpyrazole-3,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S2/c1-9-11(3)29-19(13(9)7-21)23-17(27)15-6-16(26(5)25-15)18(28)24-20-14(8-22)10(2)12(4)30-20/h6H,1-5H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVCBISBVSGIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NN2C)C(=O)NC3=C(C(=C(S3)C)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~,N~5~-BIS(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~,N~5~-BIS(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~,N~5~-BIS(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~,N~5~-BIS(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~,N~5~-BIS(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~,N~5~-BIS(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

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